5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths and angles, the presence of functional groups, and the configuration of chiral centers .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity or basicity, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Characterization
A significant area of research involves the synthesis of pyrido[2,3-d]pyrimidine derivatives through cyclization reactions, showcasing the chemical versatility of these compounds. For instance, Quiroga et al. (1997) demonstrated the preparation of a series of pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidones and benzylidene Meldrum's acid derivatives via cyclization reactions, highlighting the compound's structural complexity and potential for further chemical modification (Quiroga et al., 1997).
Structural and Spectral Exploration
Research by Ashraf et al. (2019) focused on the efficient synthesis and comprehensive structural, spectral, and computational exploration of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. The study utilized techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis, alongside computational methods like DFT and TD-DFT, to analyze the electronic structures, offering insights into the compounds' reactivity and potential applications in materials science (Ashraf et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-4-13-10-20-17-15(16(13)28-5-2)18(24)22(19(25)21(17)3)11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQMSCFYYFKVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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